molecular formula C12H18N4O B1383517 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine CAS No. 1804129-72-3

2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine

Cat. No. B1383517
CAS RN: 1804129-72-3
M. Wt: 234.3 g/mol
InChI Key: PYZGXBIDCLDUBO-UHFFFAOYSA-N
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Description

“2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecule is nearly planar, with the dihedral angles between the pyrimidine and the two pyrrolidine rings being small . The structure also features inversion-related dimers linked by pairs of C—H⋯N hydrogen bonds .


Chemical Reactions Analysis

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of various receptors and modulators, and can inhibit a wide range of enzymes . They also have antioxidative and antibacterial properties .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.3 . It is a powder at room temperature . The InChI code is 1S/C12H18N4O/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11/h3-4,11,13H,1-2,5-9H2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound is synthesized through methods like condensation, chlorination, and nucleophilic substitution, demonstrating its utility as an intermediate in chemical reactions (Lei, Wang, Xiong, & Lan, 2017).
  • Molecular Interactions : It has shown strong interactions with ct-DNA, indicating potential applications in DNA-related studies and possibly in drug delivery systems (Bonacorso et al., 2018).

Applications in Cancer Research

  • Cancer Treatment : Morpholine derivatives, including this compound, are being researched for their potential in cancer treatment, particularly as inhibitors in the PI3K-AKT-mTOR pathway, which is crucial in cancer cell proliferation and survival (Hobbs et al., 2019).
  • Tubulin Binding : Some derivatives target the colchicine-binding site of tubulin, an important approach in the development of new cancer therapies (Sele et al., 2016).

Neurological and Cognitive Disorder Research

  • Cognitive Disorders : Derivatives of this compound have been explored as inhibitors in the treatment of cognitive disorders, indicating its potential in neuropharmacology (Verhoest et al., 2012).

Structural Analysis and Crystallography

  • Crystal Structures : The compound and its derivatives have been studied for their crystal structures, contributing to a deeper understanding of molecular interactions and potential applications in material science (Orozco et al., 2008).

Antimicrobial Research

  • Antimicrobial Properties : Some derivatives have shown antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Abida & Alsalman, 2016).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, “2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine” and its derivatives may have potential applications in drug discovery and development.

properties

IUPAC Name

2-(2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11/h3-4,11,13H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZGXBIDCLDUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C3CNCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine

CAS RN

1804129-72-3
Record name 2-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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